NBI-98782

描述

属性

IUPAC Name |

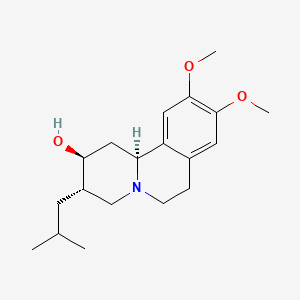

(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQLWGNDNRARGE-DJIMGWMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561896 | |

| Record name | (2R,3R,11bR)-9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85081-18-1, 171598-74-6 | |

| Record name | (+)-alpha-Dihydrotetrabenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085081181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Dihydrotetrabenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171598746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NBI-98782 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2R,3R,11bR)-9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R,11bR)-3-isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-α-Dihydrotetrabenazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFRYDMLSGE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | α-Dihydrotetrabenazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OHZ3DQX6Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of NBI-98782 (Valbenazine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-98782, the active metabolite of the prodrug valbenazine (INGREZZA®), is a highly selective, reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2). Valbenazine is approved for the treatment of tardive dyskinesia, a neurological movement disorder often caused by long-term use of dopamine receptor antagonists. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: VMAT2 Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of VMAT2, a transporter protein located on the membrane of synaptic vesicles in central nervous system neurons. VMAT2 is responsible for the uptake of monoamine neurotransmitters—primarily dopamine, but also norepinephrine, serotonin, and histamine—from the cytoplasm into synaptic vesicles for subsequent storage and release into the synaptic cleft.[1][2]

By inhibiting VMAT2, this compound reduces the loading of dopamine into synaptic vesicles. This presynaptic depletion of vesicular dopamine leads to a decrease in the amount of dopamine released upon neuronal signaling. The prevailing hypothesis for tardive dyskinesia is a state of dopamine receptor hypersensitivity in the nigrostriatal pathway, resulting from chronic blockade of these receptors by antipsychotic medications. By reducing presynaptic dopamine release, this compound is thought to mitigate the overstimulation of these hypersensitive postsynaptic dopamine receptors, thereby alleviating the involuntary movements characteristic of tardive dyskinesia.

Valbenazine itself is a prodrug, designed to be hydrolyzed to its active metabolite, this compound ([+]α-dihydrotetrabenazine).[3] This metabolic conversion allows for a more controlled delivery and pharmacokinetic profile of the active compound.[3]

Quantitative Data

The following tables summarize the key quantitative data related to the pharmacodynamics and pharmacokinetics of this compound and its prodrug, valbenazine.

Table 1: Pharmacodynamic Properties of Valbenazine and its Metabolites

| Compound | Target | Binding Affinity (Ki) | Selectivity | VMAT2 Occupancy (at 80 mg/day valbenazine) |

| This compound ([+]α-dihydrotetrabenazine) | VMAT2 | ~3 nM[4][5] | Highly selective for VMAT2 over VMAT1 and other neurotransmitter receptors and transporters. | 85-90% |

| Valbenazine | VMAT2 | ~150 nM | Highly selective for VMAT2. | Not applicable (prodrug) |

| NBI-136110 (oxidative metabolite) | VMAT2 | ~220 nM | Highly selective for VMAT2. | Minor contributor to overall activity |

Table 2: Pharmacokinetic Parameters of Valbenazine and this compound in Healthy Adults

| Parameter | Valbenazine | This compound |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.0 hours | 4 - 10 hours[3] |

| Terminal Half-Life (t1/2) | ~20 hours[3] | ~20 hours[3] |

| Metabolism | Hydrolysis to this compound; CYP3A4/5-mediated oxidation. | Primarily metabolized by CYP2D6. |

| Excretion | ~60% in urine, ~30% in feces (as metabolites). | Not directly administered. |

Table 3: Efficacy of Valbenazine in the KINECT 3 Phase III Clinical Trial (6-week, double-blind, placebo-controlled) [6][7][8][9][10]

| Treatment Group | Mean Change from Baseline in AIMS Total Score | Percentage of Patients with ≥50% AIMS Score Reduction |

| Placebo | -0.1 | 8.7% |

| Valbenazine 40 mg/day | -1.9 | 23.8% |

| Valbenazine 80 mg/day | -3.2 | 40.0% |

AIMS = Abnormal Involuntary Movement Scale

Experimental Protocols

VMAT2 Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of a compound for VMAT2, based on established methodologies.

Objective: To determine the inhibitory constant (Ki) of this compound for VMAT2.

Materials:

-

Radioligand: [³H]dihydrotetrabenazine ([³H]DTBZ), a high-affinity VMAT2 ligand.

-

Tissue Source: Rat or human striatal tissue, or cells recombinantly expressing human VMAT2.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known VMAT2 inhibitor, such as tetrabenazine (10 µM).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation Counter and Scintillation Fluid .

-

Glass Fiber Filters .

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]DTBZ (typically at or below its Kd), and varying concentrations of the test compound (this compound). Include wells for total binding (no inhibitor) and non-specific binding (with 10 µM tetrabenazine).

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding as a function of the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]DTBZ) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Dopamine Measurement

This protocol outlines a general procedure for measuring extracellular dopamine levels in the striatum of freely moving rodents following the administration of this compound.[11][12][13][14]

Objective: To assess the effect of this compound on basal and evoked dopamine release in the striatum.

Materials:

-

Subjects: Adult male rats or mice.

-

Stereotaxic Apparatus .

-

Microdialysis Probes (e.g., with a 2-4 mm membrane length).

-

Guide Cannula .

-

Microinfusion Pump .

-

Fraction Collector .

-

Artificial Cerebrospinal Fluid (aCSF): Perfusion solution.

-

Test Compound: this compound.

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system for dopamine analysis.

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the striatum. Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving animal.

-

Perfusion and Equilibration: Connect the probe to the microinfusion pump and perfuse with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels.

-

Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation. Collect 3-4 baseline samples.

-

Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage).

-

Post-Drug Sample Collection: Continue collecting dialysate samples at the same regular intervals for a predetermined period after drug administration.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

-

Data Analysis: Express the dopamine concentrations as a percentage of the average baseline concentration for each animal. Compare the time course of dopamine levels between the this compound-treated group and a vehicle-treated control group.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound at the dopaminergic synapse.

Experimental Workflow for VMAT2 Binding Assay

Caption: Workflow for determining VMAT2 binding affinity.

Logical Relationship of Valbenazine Metabolism and Action

Caption: Metabolic activation and therapeutic cascade of valbenazine.

References

- 1. scholars.northwestern.edu [scholars.northwestern.edu]

- 2. Effects of this compound, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, on neurotransmitter efflux and phencyclidine-induced locomotor activity: Relevance to tardive dyskinesia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NBI‐98854, a selective monoamine transport inhibitor for the treatment of tardive dyskinesia: A randomized, double‐blind, placebo‐controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - MedChem Express [bioscience.co.uk]

- 6. Valbenazine for the Treatment of Adults with Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neurology.org [neurology.org]

- 8. scispace.com [scispace.com]

- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 10. M16. Valbenazine (NBI-98854) for the Treatment of Tardive Dyskinesia: Analysis by Underlying Psychiatric Diagnosis in Phase III KINECT 3 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]

- 14. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potent and Selective VMAT2 Inhibition by NBI-98782: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of NBI-98782, the active metabolite of valbenazine (INGREZZA®), a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). Valbenazine is a prodrug that is extensively metabolized to (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), also known as this compound, which is responsible for the drug's pharmacological activity.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological processes to offer a comprehensive resource for professionals in the field of drug development and neuroscience.

High-Affinity and Selective Binding to VMAT2

This compound exhibits a high binding affinity and selectivity for VMAT2, a critical protein in presynaptic neurons responsible for packaging monoamines, such as dopamine, into synaptic vesicles for subsequent release.[3][4][5] By inhibiting VMAT2, this compound effectively reduces the amount of dopamine available for release into the synaptic cleft, a mechanism believed to be beneficial in treating hyperkinetic movement disorders like tardive dyskinesia and chorea associated with Huntington's disease.[3][6]

Quantitative Binding Affinity Data

Radioligand binding studies have been instrumental in quantifying the potent interaction between this compound and VMAT2. The following table summarizes the binding affinities (Ki values) of valbenazine and its metabolites for VMAT2 across different tissue preparations.

| Compound | Tissue Homogenate | Radioligand | Ki (nM) | Reference |

| This compound ([+]-α-HTBZ) | Rat Striatum | [3H]-HTBZ | 1.0 - 2.8 | [7] |

| Rat Forebrain | [3H]-HTBZ | 4.2 | [7] | |

| Human Platelets | [3H]-HTBZ | 2.6 - 3.3 | [7] | |

| Not Specified | Not Specified | 3 | [8] | |

| Valbenazine (NBI-98854) | Rat Striatum | [3H]-HTBZ | 110 - 190 | [7] |

| Human Platelets | [3H]-HTBZ | Not Specified | [7] | |

| Human VMAT2 | Not Specified | ~150 | [9][10] | |

| NBI-136110 (mono-oxy metabolite) | Rat Striatum | [3H]-HTBZ | 160 - 220 | [7] |

| Human Platelets | [3H]-HTBZ | Not Specified | [7] |

As evidenced by the data, this compound is a significantly more potent VMAT2 inhibitor than its parent compound, valbenazine, and the other major metabolite, NBI-136110.[7]

Selectivity Profile

A key characteristic of this compound is its high selectivity for VMAT2 over other neuronal targets. In vitro studies have demonstrated that valbenazine and this compound have no appreciable binding affinity for VMAT1, dopaminergic (including D1 and D2), serotonergic (including 5-HT1A, 5-HT2A, and 5-HT2B), adrenergic, histaminergic, or muscarinic receptors.[1][3][6][7][10] This high selectivity minimizes the potential for off-target side effects often associated with less selective VMAT2 inhibitors.[1]

Mechanism of Action: Reversible VMAT2 Inhibition

The therapeutic effect of this compound is mediated through its reversible inhibition of VMAT2.[3][5] This action disrupts the normal process of dopamine packaging into synaptic vesicles, leading to a reduction in dopamine release.

As depicted in the diagram, this compound binds to VMAT2 on the synaptic vesicle membrane, preventing the transport of cytosolic dopamine into the vesicle. This leads to a decrease in the amount of dopamine released into the synaptic cleft upon neuronal firing, thereby reducing the stimulation of postsynaptic dopamine receptors.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of this compound to VMAT2 is typically determined using a competitive radioligand binding assay. While specific laboratory protocols may vary, the general methodology is outlined below.

General Protocol for [3H]-dihydrotetrabenazine ([3H]-HTBZ) Binding Assay

-

Tissue Preparation:

-

Homogenates from tissues rich in VMAT2, such as rat striatum, rat forebrain, or human platelets, are prepared.[7]

-

The tissue is homogenized in a suitable buffer (e.g., sucrose buffer) and centrifuged to isolate the crude membrane fraction.

-

The resulting pellet containing the membranes is resuspended in an appropriate assay buffer.

-

-

Binding Assay:

-

The membrane homogenate is incubated with a fixed concentration of the radioligand, [3H]-dihydrotetrabenazine ([3H]-HTBZ).

-

Increasing concentrations of the unlabeled competitor compound (e.g., this compound, valbenazine) are added to the incubation mixture.

-

The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the unbound.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).

-

The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Conclusion

This compound, the active metabolite of valbenazine, is a potent and highly selective inhibitor of VMAT2. Its high binding affinity, coupled with a favorable selectivity profile, underpins its clinical efficacy in treating hyperkinetic movement disorders by modulating dopaminergic neurotransmission. The well-established radioligand binding assays provide a robust method for quantifying its interaction with VMAT2, guiding further research and development in this therapeutic area.

References

- 1. researchgate.net [researchgate.net]

- 2. Valbenazine - Wikipedia [en.wikipedia.org]

- 3. Mechanism of Action | INGREZZA® (valbenazine) capsules | HCP [ingrezzahcp.com]

- 4. scholars.northwestern.edu [scholars.northwestern.edu]

- 5. droracle.ai [droracle.ai]

- 6. Neurocrine Biosciences Announces Publication of Landmark Narrative Review on FDA-Approved VMAT2 Inhibitors Demonstrating Unique Profile of INGREZZA® (valbenazine) Capsules [prnewswire.com]

- 7. Pharmacologic Characterization of Valbenazine (NBI-98854) and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to NBI-98782 (Valbenazine): Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-98782, known as valbenazine and marketed under the brand name Ingrezza®, is a selective, reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1] This document provides a comprehensive technical overview of valbenazine's chemical structure, physicochemical properties, and its mechanism of action. Detailed summaries of its binding affinity and pharmacokinetic parameters are presented in tabular format for clarity. Furthermore, this guide outlines key experimental methodologies for the characterization of valbenazine and a generalized workflow for the screening of VMAT2 inhibitors. Diagrams illustrating the mechanism of action and experimental workflows are provided to facilitate a deeper understanding of this therapeutic agent.

Chemical Structure and Properties

Valbenazine is a synthetic derivative of dihydrotetrabenazine.[2] Its chemical identity and key properties are summarized below.

Chemical Identification

| Identifier | Value |

| Common Name | Valbenazine |

| Synonyms | This compound, Ingrezza, MT-5199 |

| IUPAC Name | [(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-benzo[a]quinolizin-2-yl] L-valinate |

| CAS Number | 1025504-45-3 |

| Molecular Formula | C24H38N2O4 |

| Molecular Weight | 418.58 g/mol [3] |

| SMILES | CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)--INVALID-LINK--N)OC)OC[2] |

| InChI Key | GEJDGVNQKABXKG-CFKGEZKQSA-N[4] |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | >75°C (decomposes) | [4] |

| Solubility | Water: Slightly soluble (as tosylate salt) DMSO: 50 mg/mL Ethanol: 10 mg/mL Dimethylformamide (DMF): 30 mg/mL | [5][6][7] |

| pKa (Strongest Basic) | 8.41 (Predicted) | [8][9] |

| LogP | 3.63 (Predicted) | [8][9] |

Mechanism of Action

Valbenazine is a prodrug that is systemically converted to its active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ).[10] This active metabolite is a potent and selective inhibitor of VMAT2, a transporter protein integrated into the membrane of presynaptic vesicles in monoaminergic neurons.[10]

VMAT2 is responsible for the uptake of monoamine neurotransmitters, such as dopamine, from the cytoplasm into synaptic vesicles. This process is crucial for the storage and subsequent release of these neurotransmitters into the synaptic cleft. By reversibly inhibiting VMAT2, [+]-α-HTBZ reduces the loading of dopamine into synaptic vesicles, thereby decreasing the amount of dopamine released at the synapse.[11] This reduction in dopaminergic nerve signaling is the proposed mechanism for the therapeutic effects of valbenazine in conditions characterized by hyperkinetic movements, such as tardive dyskinesia.[1]

Pharmacological Properties

VMAT2 Binding Affinity

The binding affinity of valbenazine and its primary active metabolite, [+]-α-HTBZ, to VMAT2 has been determined through in vitro radioligand binding assays.

| Compound | Ki (nM) | Target |

| Valbenazine (this compound) | ~150 | Human VMAT2[10] |

| [+]-α-dihydrotetrabenazine ([+]-α-HTBZ) | ~3 | Human VMAT2[10] |

Valbenazine exhibits high selectivity for VMAT2 over VMAT1 (Ki > 10 µM).[10]

Pharmacokinetics

The pharmacokinetic profile of valbenazine has been characterized in healthy adult subjects.

| Parameter | Valbenazine | [+]-α-dihydrotetrabenazine ([+]-α-HTBZ) |

| Tmax (hours) | 0.5 - 1.0[10] | 4.0 - 8.0[10] |

| Half-life (t1/2, hours) | 15 - 22[1] | 15 - 22[1] |

| Bioavailability | ~49%[10] | - |

| Protein Binding | >99%[1] | ~64%[1] |

| Metabolism | Hydrolysis to [+]-α-HTBZ; minor metabolism by CYP3A4/5 | Primarily by CYP2D6[7] |

| Excretion | ~60% urine, ~30% feces (as metabolites)[1] | <2% unchanged in urine or feces[10] |

Experimental Protocols

VMAT2 Radioligand Binding Assay (Generalized Protocol)

This protocol is a generalized representation based on commonly cited methodologies for determining the binding affinity of compounds to VMAT2.

Methodology:

-

Tissue Preparation: Whole brains from rodents (e.g., Sprague-Dawley rats) are dissected on ice to isolate the striatum. The tissue is homogenized in a suitable buffer (e.g., sucrose buffer) and centrifuged to pellet the membranes. The resulting pellet, rich in VMAT2, is resuspended in an appropriate assay buffer.

-

Assay: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled VMAT2 ligand, such as [3H]dihydrotetrabenazine ([3H]DTBZ), and varying concentrations of the test compound (valbenazine or its metabolites).

-

Incubation: The mixture is incubated for a defined period at a specific temperature (e.g., 60 minutes at 25°C) to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Pharmacokinetic Study in Healthy Volunteers (Generalized Protocol)

This protocol outlines a typical clinical study design to evaluate the pharmacokinetics of valbenazine.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study is conducted in healthy male and female subjects.

-

Dosing: Subjects receive a single oral dose of valbenazine or placebo. After a washout period, subjects may receive multiple daily doses of valbenazine or placebo for a specified duration.[7][12]

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at multiple intervals up to 144 hours post-dose).[6]

-

Plasma Analysis: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis. Plasma concentrations of valbenazine and its metabolites are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).[13]

Conclusion

This compound (valbenazine) is a meticulously designed VMAT2 inhibitor that, through its active metabolite, effectively modulates dopaminergic signaling. Its favorable pharmacokinetic profile supports once-daily dosing, and its high selectivity for VMAT2 minimizes off-target effects. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of valbenazine and other novel VMAT2 inhibitors. This comprehensive understanding is crucial for the advancement of therapeutic strategies for hyperkinetic movement disorders.

References

- 1. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and analysis of dihydrotetrabenazine derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 6. neurology.org [neurology.org]

- 7. Pharmacokinetics, safety and tolerability of valbenazine in Korean CYP2D6 normal and intermediate metabolizers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo [11C]Dihydrotetrabenazine ([11C]DTBZ) Binding in Rat Striatum: Sensitivity to Dopamine Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Mechanism of Action | INGREZZA® (valbenazine) capsules | HCP [ingrezzahcp.com]

- 12. snu.elsevierpure.com [snu.elsevierpure.com]

- 13. Single Dose and Repeat Once-Daily Dose Safety, Tolerability and Pharmacokinetics of Valbenazine in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

NBI-98782 vs valbenazine active metabolite

An In-depth Technical Guide on the Core Pharmacological and Clinical Characteristics of Valbenazine (NBI-98782) and its Active Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of valbenazine and its principal active metabolite, this compound, also known as (+)-α-dihydrotetrabenazine ([+]-α-HTBZ). Valbenazine is a selective vesicular monoamine transporter 2 (VMAT2) inhibitor approved for the treatment of tardive dyskinesia and chorea associated with Huntington's disease.[1][2][3] As a prodrug, valbenazine is extensively metabolized to this compound, which is primarily responsible for its pharmacological activity.[2] This document outlines their comparative pharmacodynamics, pharmacokinetics, and the clinical trial methodologies that established the efficacy of valbenazine.

The primary mechanism of action for both valbenazine and its active metabolite, this compound, is the reversible inhibition of VMAT2.[4][5] VMAT2 is a transporter protein responsible for packaging monoamines, such as dopamine, into synaptic vesicles for storage and subsequent release.[6][7] By inhibiting VMAT2, these compounds reduce the uptake of dopamine into vesicles, leading to a decrease in its synaptic release and alleviating the hyperkinetic movements characteristic of tardive dyskinesia.[6]

Comparative VMAT2 Binding Affinity

This compound exhibits a significantly higher binding affinity for VMAT2 compared to its parent compound, valbenazine. This difference in potency underscores the role of valbenazine as a prodrug, with its therapeutic effects being mediated predominantly by its active metabolite.

Table 1: VMAT2 Binding Affinity of Valbenazine and this compound

| Compound | Target | Assay Type | Ki (nM) | Source |

| Valbenazine | Human VMAT2 | Radioligand Binding Assay | ~150 | [4][5] |

| This compound ([+]-α-HTBZ) | Human VMAT2 | Radioligand Binding Assay | ~3 | [4][5] |

Experimental Protocol: Radioligand Binding Assay for VMAT2

The determination of the inhibitory constant (Ki) for VMAT2 is typically performed using a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies in the field.[8][9]

Objective: To determine the binding affinity (Ki) of valbenazine and this compound for VMAT2.

Materials:

-

Radioligand: [3H]dihydrotetrabenazine ([3H]DHTBZ), a high-affinity VMAT2 ligand.

-

Tissue Source: Human platelet homogenates or rat striatal tissue, which are rich in VMAT2.[8]

-

Test Compounds: Valbenazine and this compound at various concentrations.

-

Buffers and Reagents: Assay buffer (e.g., 50 mM Tris-HCl), wash buffer, scintillation cocktail.

-

Equipment: Homogenizer, centrifuge, 96-well filter plates, vacuum filtration manifold, scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue source (e.g., human platelets) in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the pellet with fresh buffer and re-centrifuge.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand ([3H]DHTBZ), and varying concentrations of the test compound (valbenazine or this compound).

-

To determine non-specific binding, a high concentration of a known VMAT2 inhibitor (e.g., unlabeled tetrabenazine) is added to a set of wells.

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Comparative Pharmacokinetics

The pharmacokinetic profiles of valbenazine and this compound are distinct, reflecting the prodrug-active metabolite relationship. Valbenazine is rapidly absorbed and then converted to this compound.

Table 2: Pharmacokinetic Properties of Valbenazine and this compound

| Parameter | Valbenazine | This compound ([+]-α-HTBZ) | Source |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.0 hours | 4 - 8 hours | [10] |

| Plasma Half-life (t1/2) | 15 - 22 hours | 15 - 22 hours | [10] |

| Plasma Protein Binding | >99% | ~64% | |

| Metabolism | Hydrolysis to this compound; Oxidative metabolism by CYP3A4/5 | Further metabolism in part by CYP2D6 | [11] |

Experimental Protocol: Pharmacokinetic Analysis

The pharmacokinetic parameters of valbenazine and its metabolites are determined through clinical studies involving the collection of plasma samples over time following drug administration.

Objective: To characterize the pharmacokinetic profile of valbenazine and this compound in human subjects.

Procedure:

-

Study Design: A single- or multiple-dose study is conducted in healthy volunteers or the target patient population.[12]

-

Drug Administration: Subjects receive a single oral dose or multiple daily doses of valbenazine.

-

Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma.

-

Bioanalysis:

-

Plasma concentrations of valbenazine and this compound are quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

-

Pharmacokinetic Analysis:

-

Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2.[10]

-

Clinical Efficacy Evaluation: The KINECT 3 Trial

The efficacy of valbenazine for the treatment of tardive dyskinesia was primarily established in the KINECT 3 clinical trial.[1][4][13]

Table 3: KINECT 3 Trial Methodology

| Aspect | Description |

| Study Design | Randomized, double-blind, placebo-controlled, parallel-group, 6-week trial.[4][13] |

| Patient Population | Adults with moderate to severe tardive dyskinesia and an underlying diagnosis of schizophrenia, schizoaffective disorder, or a mood disorder.[4][13] |

| Treatment Arms | 1:1:1 randomization to once-daily placebo, valbenazine 40 mg, or valbenazine 80 mg.[4][13] |

| Primary Efficacy Endpoint | Change from baseline to week 6 in the Abnormal Involuntary Movement Scale (AIMS) dyskinesia total score (items 1-7), as assessed by blinded central video raters.[4][13] |

| Key Results | The 80 mg/day valbenazine group showed a statistically significant improvement in the AIMS total score compared to the placebo group at week 6.[2][4] |

Visualizations

Signaling Pathway: VMAT2 Inhibition

The following diagram illustrates the mechanism of action of this compound at the presynaptic terminal.

References

- 1. KINECT 3: A Phase 3 Randomized, Double-Blind, Placebo-Controlled Trial of Valbenazine for Tardive Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neurology.org [neurology.org]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. psychiatryonline.org [psychiatryonline.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. neurologylive.com [neurologylive.com]

- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 8. Pharmacologic Characterization of Valbenazine (NBI-98854) and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Pharmacokinetics, safety and tolerability of valbenazine in Korean CYP2D6 normal and intermediate metabolizers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Single Dose and Repeat Once-Daily Dose Safety, Tolerability and Pharmacokinetics of Valbenazine in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. psychiatryonline.org [psychiatryonline.org]

An In-depth Technical Guide to the Synthesis of (+)-α-Dihydrotetrabenazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to (+)-α-Dihydrotetrabenazine, a key active metabolite of tetrabenazine and a potent vesicular monoamine transporter 2 (VMAT2) inhibitor. The document details established methodologies, including stereoselective reduction and asymmetric synthesis, presenting quantitative data in structured tables and providing detailed experimental protocols. Visual diagrams of the synthesis pathways are included to facilitate understanding.

Introduction

(+)-α-Dihydrotetrabenazine, with the stereochemical designation (2R,3R,11bR)-dihydrotetrabenazine, is a high-affinity ligand for VMAT2.[1][2] Its stereospecific binding is crucial for its therapeutic effects in managing hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia.[3][4] The synthesis of enantiomerically pure (+)-α-dihydrotetrabenazine is therefore of significant interest. This guide outlines two primary strategies for its preparation: the stereoselective reduction of (+)-tetrabenazine and a multi-step asymmetric synthesis.

Stereoselective Synthesis from (+)-Tetrabenazine

A common and practical approach to obtaining (+)-α-dihydrotetrabenazine involves the stereoselective reduction of the corresponding enantiomerically pure (+)-tetrabenazine. This precursor is typically obtained through the chemical resolution of racemic tetrabenazine.

The resolution of racemic tetrabenazine ((±)-1) can be efficiently achieved using a chiral resolving agent, such as (1S)-(+)-10-camphorsulfonic acid, to selectively crystallize the desired (3R,11bR)-enantiomer.

Experimental Protocol: Resolution of (±)-Tetrabenazine to obtain (+)-Tetrabenazine [1]

A solution of racemic tetrabenazine (17 g, 53.6 mmol) in warm acetone (230 mL) is treated with (1S)-(+)-10-camphorsulfonic acid (6.2 g, 26.7 mmol). The mixture is allowed to cool to room temperature and stirred for 48 hours. The resulting crystals are collected and can be recrystallized from acetone to yield the (1S)-(+)-10-camphorsulfonic acid salt of (+)-(3R,11bR)-tetrabenazine with high enantiomeric excess. The free base, (+)-tetrabenazine, is liberated by dissolving the salt in methanol and neutralizing with ammonium hydroxide to a pH of 8.

| Parameter | Value |

| Starting Material | (±)-Tetrabenazine |

| Resolving Agent | (1S)-(+)-10-camphorsulfonic acid |

| Enantiomeric Excess (ee) after initial crystallization | 96.5% |

| Enantiomeric Excess (ee) after recrystallization | 98.9% |

The ketone moiety of (+)-tetrabenazine can be stereoselectively reduced to the corresponding alcohol, yielding (+)-α-dihydrotetrabenazine. Borane reagents have been shown to be effective for this transformation.

Experimental Protocol: Reduction of (+)-Tetrabenazine to (+)-α-Dihydrotetrabenazine [1]

To a solution of (+)-(3R,11bR)-tetrabenazine (1.0 g, 3.2 mmol) in tetrahydrofuran (THF, 11 mL) at -20 °C, a 2 M solution of borane-dimethyl sulfide complex in THF (3.2 mL, 6.4 mmol) is added dropwise. The reaction mixture is stirred at this temperature for 2 hours. Aqueous ammonia (11 mL) is then added, and the mixture is warmed to 35 °C and stirred overnight. Following workup with brine and extraction with ether, the crude product is obtained. Recrystallization from acetone-water affords pure (+)-α-dihydrotetrabenazine as a white solid.

| Parameter | Value |

| Starting Material | (+)-(3R,11bR)-Tetrabenazine |

| Reducing Agent | Borane-dimethyl sulfide complex |

| Yield | 64% |

| Enantiomeric Excess (ee) | >99% |

| Melting Point | 100-102 °C |

Asymmetric Synthesis of (+)-α-Dihydrotetrabenazine

An alternative strategy involves a multi-step asymmetric synthesis to establish the desired stereochemistry from achiral starting materials. One notable approach utilizes a palladium-catalyzed asymmetric malonate addition as a key step.[5]

A reported asymmetric synthesis begins with a dihydroisoquinoline derivative and introduces the first stereocenter via a palladium-catalyzed reaction.[5] Subsequent diastereoselective transformations build the remaining chiral centers. The final step is a reduction of the synthesized (+)-tetrabenazine to (+)-α-dihydrotetrabenazine.

Experimental Protocol: Reduction of Asymmetrically Synthesized (+)-Tetrabenazine [5]

To a 0.11 M solution of (+)-tetrabenazine (100 mg, 0.32 mmol) in ethanol (3 mL) at 0 °C, sodium borohydride (34 mg, 0.90 mmol) is added. The reaction mixture is stirred for 60 minutes at room temperature. The solvent is removed under reduced pressure, and the residue is taken up in dichloromethane and washed with saturated aqueous potassium carbonate. The combined organic extracts are dried, filtered, and concentrated to yield the product.

| Parameter | Value |

| Starting Material | (+)-Tetrabenazine (from asymmetric synthesis) |

| Reducing Agent | Sodium Borohydride |

| Overall Yield (from dihydroisoquinoline) | 16% (for (+)-α-Dihydrotetrabenazine) |

| Enantiomeric Excess (ee) | >97% |

Conclusion

The synthesis of enantiomerically pure (+)-α-dihydrotetrabenazine can be achieved through multiple effective routes. The stereoselective reduction of resolved (+)-tetrabenazine offers a practical and high-yielding method suitable for larger-scale preparations. Asymmetric synthesis, while potentially more complex, provides an alternative approach to access the target molecule with high enantiopurity. The choice of synthetic strategy will depend on factors such as scale, available starting materials, and the desired level of stereochemical control. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important therapeutic agent.

References

- 1. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity [mdpi.com]

- 4. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

In Vitro Pharmacology of NBI-98782: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-98782, the active metabolite of the approved drug valbenazine, is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). This transporter plays a crucial role in the presynaptic packaging of monoamine neurotransmitters, such as dopamine, into vesicles for subsequent release. By inhibiting VMAT2, this compound effectively reduces monoamine release into the synapse, a mechanism that is foundational to its therapeutic effects in hyperkinetic movement disorders. This technical guide provides a detailed overview of the in vitro pharmacology of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its mechanism and assessment.

Core Pharmacology: VMAT2 Inhibition

This compound, also known as (+)-α-dihydrotetrabenazine, demonstrates high-affinity and stereospecific binding to VMAT2. The (+)-isomer of alpha-dihydrotetrabenazine exhibits potent VMAT2 inhibition, while the (-)-isomer is significantly less active.[1] This stereoselectivity underscores the specific interaction of this compound with its target.

Quantitative Analysis of VMAT2 Binding Affinity

The binding affinity of this compound for VMAT2 has been consistently characterized as being in the low nanomolar range across various preclinical models. The following table summarizes the reported inhibition constants (Ki) from in vitro radioligand binding assays.

| Compound | Tissue/Cell Source | Radioligand | Ki (nM) | Reference |

| This compound | Rat Brain Striatum | [3H]dihydrotetrabenazine | 0.97 ± 0.48 | [1][2] |

| This compound | Rat Striatum | [3H]dihydrotetrabenazine | 1.0 - 2.8 | |

| This compound | Rat Forebrain | Not Specified | 4.2 | |

| This compound | Human Platelets | [3H]dihydrotetrabenazine | 2.6 - 3.3 | |

| This compound | Not Specified | Not Specified | ~3 |

Off-Target Selectivity Profile

A critical aspect of the pharmacological profile of this compound is its high selectivity for VMAT2. In vitro studies have demonstrated negligible affinity for a wide array of other receptors, transporters, and ion channels, minimizing the potential for off-target mediated side effects.

Broad Panel Screening

This compound has been evaluated in broad panel screens against more than 80 different molecular targets. The results consistently indicate a lack of significant interaction with key receptors in the central nervous system, including dopamine and serotonin receptor subtypes. While the complete quantitative data from these proprietary screens are not publicly available, published findings confirm the high selectivity of the compound.

| Target Class | Representative Targets | This compound Binding Affinity (Ki) |

| Dopamine Receptors | D1, D2 | > 1000 nM |

| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT2B | > 1000 nM |

| Adrenergic Receptors | Various subtypes | Negligible affinity reported |

| Other GPCRs, Ion Channels, and Transporters | Broad panel of >80 targets | No significant interactions reported |

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to characterize the pharmacology of this compound.

VMAT2 Radioligand Binding Assay

This assay is employed to determine the binding affinity of this compound to VMAT2.

Objective: To quantify the inhibition constant (Ki) of this compound for VMAT2.

Materials:

-

Tissue Source: Rat brain striatum, known for its high density of VMAT2.

-

Radioligand: [3H]dihydrotetrabenazine ([3H]DTBZ), a high-affinity VMAT2 ligand.

-

Test Compound: this compound.

-

Assay Buffer: Tris-HCl buffer with appropriate salts.

-

Instrumentation: Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend in fresh buffer.

-

Binding Reaction: In a multi-well plate, combine the prepared membranes, a fixed concentration of [3H]DTBZ, and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at a controlled temperature to allow for binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]DTBZ (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Visualizing Molecular Interactions and Workflows

VMAT2 Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the presynaptic terminal.

Caption: Mechanism of VMAT2 inhibition by this compound at the synapse.

Experimental Workflow for VMAT2 Binding Assay

The following diagram outlines the key steps in the in vitro VMAT2 binding assay.

Caption: Workflow for the in vitro VMAT2 radioligand binding assay.

Conclusion

The in vitro pharmacological profile of this compound is characterized by its high-potency and selective inhibition of VMAT2. The low nanomolar affinity for its target, combined with a lack of significant off-target interactions, provides a strong preclinical rationale for its therapeutic application in conditions where modulation of monoaminergic neurotransmission is desired. The experimental methodologies outlined in this guide serve as a foundation for the continued investigation and characterization of this and similar compounds in the field of drug discovery and development.

References

The Genesis of VMAT2 Inhibition: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vesicular monoamine transporter 2 (VMAT2) has emerged as a critical target in neuropharmacology, playing a pivotal role in the management of hyperkinetic movement disorders. This transporter is responsible for packaging monoamines—such as dopamine, norepinephrine, serotonin, and histamine—from the neuronal cytoplasm into synaptic vesicles for subsequent release. By modulating the levels of these neurotransmitters in the synaptic cleft, VMAT2 inhibitors offer a unique therapeutic approach for conditions characterized by excessive dopaminergic activity. This in-depth guide provides a comprehensive history of VMAT2 inhibitors, from their initial discovery to the latest advancements, with a focus on the core science and clinical development for a technical audience.

The Dawn of a New Therapeutic Class: Tetrabenazine

The story of VMAT2 inhibitors begins with the synthesis of tetrabenazine in the 1950s.[1] Initially investigated for its antipsychotic properties, its true potential was realized in the management of hyperkinetic movement disorders.[2] The mechanism of action, elucidated in the 1970s, identified tetrabenazine as a reversible inhibitor of VMAT2.[1] This discovery was a landmark in understanding the pathophysiology of disorders like Huntington's chorea and tardive dyskinesia, which are linked to dysregulated dopamine signaling.[3][4]

Tetrabenazine's ability to deplete presynaptic dopamine stores by preventing their vesicular packaging offered a novel way to dampen the excessive motor output characteristic of these conditions.[4] After decades of off-label use, tetrabenazine received its first formal approval in the United Kingdom in 1971 for the treatment of chorea in Huntington's disease and was eventually approved by the US Food and Drug Administration (FDA) for the same indication in 2008.[5]

The Second Generation: Refining the Approach with Deuteration and Prodrugs

While tetrabenazine proved effective, its use was associated with challenges, including a short half-life requiring frequent dosing and a side effect profile that included parkinsonism, depression, and akathisia. These limitations spurred the development of a new generation of VMAT2 inhibitors with improved pharmacokinetic and tolerability profiles.

Deutetrabenazine: The Power of Deuteration

Deutetrabenazine, approved by the FDA in 2017 for chorea associated with Huntington's disease and tardive dyskinesia, represents a significant innovation in drug development.[6][7] It is a deuterated form of tetrabenazine, where specific hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen.[8] This modification leverages the kinetic isotope effect, creating a stronger carbon-deuterium bond that slows the rate of metabolism by cytochrome P450 2D6 (CYP2D6).[8] The result is a longer half-life of the active metabolites, allowing for less frequent dosing and more stable plasma concentrations, which is believed to contribute to its improved tolerability profile compared to tetrabenazine.[8][9]

Valbenazine: A Selective Prodrug Approach

Valbenazine, also approved in 2017 for the treatment of tardive dyskinesia, utilizes a different strategy to optimize VMAT2 inhibition.[6][10] It is a prodrug that is metabolized to a single active metabolite, (+)-α-dihydrotetrabenazine.[11][12] This specific isomer has a high affinity and selectivity for VMAT2.[13] This targeted approach, combined with a long half-life of 15-22 hours, allows for once-daily dosing and is associated with a favorable side effect profile.[11][14]

Quantitative Comparison of VMAT2 Inhibitors

The following tables summarize the key quantitative data for the prominent VMAT2 inhibitors, facilitating a direct comparison of their pharmacological and pharmacokinetic properties.

Table 1: VMAT2 Binding Affinities (Ki) of Inhibitors and their Metabolites

| Compound | Ki (nM) for VMAT2 | Reference(s) |

| Tetrabenazine | ||

| (+)-α-dihydrotetrabenazine | 0.97 ± 0.48 | [15] |

| (-)-α-dihydrotetrabenazine | >10,000 | [12] |

| (+)-β-dihydrotetrabenazine | 3.1 | [12] |

| (-)-β-dihydrotetrabenazine | 160 | [12] |

| Deutetrabenazine Metabolites | ||

| (+)-α-deuterated-HTBZ | Potent | [16] |

| (+)-β-deuterated-HTBZ | Potent | [16] |

| Valbenazine Metabolite | ||

| (+)-α-dihydrotetrabenazine | Potent | [16] |

Note: HTBZ refers to dihydrotetrabenazine.

Table 2: Pharmacokinetic Properties of VMAT2 Inhibitors

| Drug | Half-life (hours) | Time to Maximum Concentration (Tmax) (hours) | Dosing Frequency | Reference(s) |

| Tetrabenazine | Short | Not specified | Thrice daily | [10] |

| Deutetrabenazine | 9-10 (metabolites) | Not specified | Twice daily | [11][15] |

| Valbenazine | 15-22 | 0.5-1.0 | Once daily | [11][14][15] |

Key Experimental Protocols

Radioligand Binding Assay for VMAT2

A fundamental technique to determine the binding affinity of compounds to VMAT2 is the radioligand binding assay. A typical protocol is as follows:

-

Tissue Preparation: Rat brain striatum is homogenized in an ice-cold sucrose buffer. The homogenate is then subjected to differential centrifugation to isolate the synaptic vesicle-rich fraction.

-

Incubation: The prepared membranes are incubated with a radiolabeled VMAT2 ligand, most commonly [³H]dihydrotetrabenazine ([³H]DHTBZ), in a buffer solution.

-

Competition: To determine the binding affinity of a test compound, various concentrations of the unlabeled compound are added to the incubation mixture to compete with the radioligand for binding to VMAT2.

-

Separation and Counting: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is then quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to calculate the inhibition constant (Ki) of the test compound, which is a measure of its binding affinity.

Clinical Assessment of Hyperkinetic Movement Disorders

The efficacy of VMAT2 inhibitors in clinical trials is primarily assessed using standardized rating scales.

-

Unified Huntington's Disease Rating Scale (UHDRS): This scale is the gold standard for assessing the clinical features and progression of Huntington's disease.[17] The Total Motor Score (UHDRS-TMS) is a key component used to evaluate motor dysfunction, including chorea.[18][19] It consists of 15 items rated on a 0-4 scale, with a maximum score of 124, where higher scores indicate greater motor impairment.[19]

-

Abnormal Involuntary Movement Scale (AIMS): The AIMS is a clinician-rated scale used to assess the severity of tardive dyskinesia.[20] It evaluates involuntary movements in seven body regions on a 5-point scale (0-4).[21] The total score, derived from the sum of items 1 through 7, is a primary endpoint in many clinical trials for tardive dyskinesia.[22][23]

Visualizing the Core Concepts

VMAT2 Signaling Pathway and Inhibition

Caption: VMAT2 packages monoamines into vesicles. Inhibitors block this, reducing neurotransmitter release.

Experimental Workflow for VMAT2 Inhibitor Evaluation

Caption: The development pipeline for VMAT2 inhibitors, from lab synthesis to clinical use.

Conclusion

The history of VMAT2 inhibitors is a testament to the power of targeted drug development. From the early observations with tetrabenazine to the sophisticated chemical modifications leading to deutetrabenazine and valbenazine, the field has seen remarkable progress. This evolution has provided clinicians and patients with safer and more effective treatment options for debilitating hyperkinetic movement disorders. For researchers and drug development professionals, the journey of VMAT2 inhibitors serves as a compelling case study in optimizing therapeutic interventions through a deep understanding of molecular mechanisms and innovative medicinal chemistry. The continued exploration of VMAT2's role in the brain promises to uncover further therapeutic possibilities for a range of neurological and psychiatric conditions.

References

- 1. Unified Huntington’s Disease Rating Scale (UHDRS) (TM) | RehabMeasures Database [sralab.org]

- 2. aann.org [aann.org]

- 3. researchgate.net [researchgate.net]

- 4. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 5. Synthesis and biological evaluation of 3-alkyl-dihydrotetrabenazine derivatives as vesicular monoamine transporter-2 (VMAT2) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. clinmedjournals.org [clinmedjournals.org]

- 9. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hcplive.com [hcplive.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? | CNS Spectrums | Cambridge Core [cambridge.org]

- 13. Structural insights into substrate transport and drug inhibition of the human vesicular monoamine transporter 2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. smchealth.org [smchealth.org]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Frontiers | Predicting Severity of Huntington's Disease With Wearable Sensors [frontiersin.org]

- 18. Rating Scales for Motor Symptoms and Signs in Huntington's Disease: Critique and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ohsu.edu [ohsu.edu]

- 21. depts.washington.edu [depts.washington.edu]

- 22. psychiatrist.com [psychiatrist.com]

- 23. dhss.delaware.gov [dhss.delaware.gov]

The Discovery and Development of NBI-98782 (Valbenazine): A VMAT2 Inhibitor for Hyperkinetic Movement Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of NBI-98782, the active metabolite of valbenazine (INGREZZA®). Valbenazine is a highly selective vesicular monoamine transporter 2 (VMAT2) inhibitor approved for the treatment of tardive dyskinesia and chorea associated with Huntington's disease. This document details the preclinical and clinical research that elucidated its pharmacological profile and established its efficacy and safety. Key experimental protocols, quantitative data, and visual representations of its mechanism and development pathway are presented to offer a thorough resource for professionals in the field of neuroscience and drug development.

Introduction: The Unmet Need and the Evolution from Tetrabenazine

Tardive dyskinesia (TD) is a persistent and often irreversible iatrogenic movement disorder characterized by involuntary, repetitive body movements.[1] It is a significant adverse effect of long-term treatment with dopamine receptor blocking agents, primarily antipsychotics.[1] For many years, treatment options for TD were limited and often ineffective.[2] The development of VMAT2 inhibitors marked a significant advancement in the management of hyperkinetic movement disorders.

Tetrabenazine was the first VMAT2 inhibitor approved for the treatment of chorea associated with Huntington's disease. However, its use was associated with challenges, including the need for frequent dosing and concerns regarding its safety and tolerability profile, which includes a risk of depression, suicidality, and other adverse effects.[2][3] This created a clear need for a VMAT2 inhibitor with an improved pharmacokinetic and safety profile.

This compound, also known as (+)-α-dihydrotetrabenazine, is the active metabolite of valbenazine. Valbenazine itself is a prodrug designed to be a more selective and better-tolerated successor to tetrabenazine.[3] Developed by Neurocrine Biosciences, valbenazine (INGREZZA®) became the first medication approved by the U.S. Food and Drug Administration (FDA) specifically for the treatment of tardive dyskinesia in April 2017.[4][5] Its development story highlights a targeted approach to drug design, aiming to isolate the therapeutic efficacy of VMAT2 inhibition while minimizing off-target effects.[6]

Mechanism of Action: Selective VMAT2 Inhibition

The therapeutic effects of this compound are mediated through its potent and selective inhibition of VMAT2.[3][7] VMAT2 is a transport protein located on the membrane of presynaptic vesicles in the central nervous system. Its primary function is to transport monoamine neurotransmitters, such as dopamine, from the cytoplasm into synaptic vesicles for storage and subsequent release into the synapse.[2][8]

By inhibiting VMAT2, this compound reduces the loading of dopamine into synaptic vesicles.[9] This leads to a decrease in the amount of dopamine released into the synaptic cleft, thereby attenuating the overstimulation of postsynaptic dopamine receptors that is believed to underlie the hyperkinetic movements of tardive dyskinesia.[7][10]

A key feature of this compound is its high selectivity for VMAT2 over VMAT1, another monoamine transporter found primarily in the peripheral nervous system.[2] Furthermore, this compound and its parent compound, valbenazine, have negligible affinity for other receptors, including dopaminergic (such as D2), serotonergic, adrenergic, histaminergic, and muscarinic receptors.[2][3] This high selectivity is thought to contribute to its favorable safety and tolerability profile compared to less selective agents.[7]

Discovery and Preclinical Development

The development of valbenazine was a deliberate effort to improve upon the properties of tetrabenazine. Researchers at Neurocrine Biosciences synthesized and screened numerous molecules to identify a potent and selective VMAT2 inhibitor with a more favorable pharmacokinetic profile.[6] Valbenazine emerged as a lead candidate, being a prodrug of the most active and selective isomer of dihydrotetrabenazine, (+)-α-dihydrotetrabenazine (this compound).[3]

Preclinical studies were designed to characterize the pharmacological activity and safety of this compound. These included in vitro binding assays to determine its affinity and selectivity for VMAT2, and in vivo studies in animal models to assess its effects on neurotransmitter systems and behavior.

Experimental Protocols

3.1.1. VMAT2 Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for VMAT2.

-

Methodology: A competitive radioligand binding assay is performed using membranes prepared from cells or tissues expressing VMAT2.

-

Membrane Preparation: Tissues (e.g., rat striatum) or cells expressing recombinant VMAT2 are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.

-

Assay Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled VMAT2 ligand, typically [3H]dihydrotetrabenazine ([3H]DTBZ), and varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

3.1.2. In Vivo Microdialysis

-

Objective: To measure the effect of this compound on the extracellular levels of monoamines and their metabolites in specific brain regions of freely moving animals.

-

Methodology:

-

Animal Model: Typically, male C57BL/6J mice are used.[11]

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., medial prefrontal cortex, dorsal striatum).[8]

-

Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Dialysate samples, containing extracellular fluid that has diffused across the semipermeable membrane of the probe, are collected at regular intervals.

-

Neurotransmitter Analysis: The concentrations of dopamine, serotonin, norepinephrine, and their metabolites in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[8]

-

Drug Administration: this compound is administered (e.g., orally) and changes in neurotransmitter levels from baseline are measured over time.[11]

-

Preclinical Findings

In vitro studies demonstrated that this compound is a high-affinity and selective inhibitor of VMAT2, with a Ki value of approximately 3 nM.[11] In vivo microdialysis studies in mice showed that acute administration of this compound decreased the efflux of dopamine, serotonin, and norepinephrine in various brain regions, consistent with its VMAT2 inhibitory activity.[8][11]

Clinical Development: The KINECT Studies

The clinical development program for valbenazine, known as the KINECT (Kinetic Evaluation of Valbenazine in Tardive Dyskinesia) program, was designed to evaluate its efficacy, safety, and tolerability in patients with TD. The pivotal Phase 3 study, KINECT-3, and its long-term extension, along with the open-label KINECT-4 study, provided the core data for its FDA approval.

Experimental Protocols

4.1.1. KINECT-3 Study Design

-

Objective: To evaluate the efficacy, safety, and tolerability of once-daily valbenazine for the treatment of moderate to severe tardive dyskinesia.

-

Study Design: A 6-week, randomized, double-blind, placebo-controlled, parallel-group trial.[2]

-

Participants: Patients with a diagnosis of schizophrenia, schizoaffective disorder, or a mood disorder, and moderate to severe TD.[2]

-

Intervention: Participants were randomized in a 1:1:1 ratio to receive placebo, valbenazine 40 mg/day, or valbenazine 80 mg/day.[2]

-

Primary Efficacy Endpoint: The change from baseline to week 6 in the Abnormal Involuntary Movement Scale (AIMS) total score (items 1-7), as assessed by blinded central video raters.[2]

-

Secondary Endpoints: Included the Clinical Global Impression of Change-Tardive Dyskinesia (CGI-TD) and the Patient Global Impression of Change (PGIC).

4.1.2. KINECT-4 Study Design

-

Objective: To assess the long-term safety, tolerability, and efficacy of valbenazine in adults with tardive dyskinesia.

-

Study Design: A 48-week, open-label study followed by a 4-week washout period.[11]

-

Participants: Adults with moderate to severe TD.[11]

-

Intervention: All participants started on valbenazine 40 mg/day. At week 4, the dose could be escalated to 80 mg/day based on efficacy and tolerability.[11]

-

Efficacy Assessments: Included the AIMS, CGI-TD, and PGIC.[3]

Clinical Efficacy and Safety

The KINECT-3 study met its primary endpoint, demonstrating a statistically significant reduction in AIMS scores for the 80 mg/day valbenazine group compared to placebo at week 6.[2] The 40 mg/day group also showed improvement.[2] The long-term data from the KINECT-3 extension and the KINECT-4 study showed that these improvements were sustained over 48 weeks of treatment.[3] Valbenazine was generally well-tolerated, with the most common adverse events being somnolence and akathisia.

Pharmacokinetics

Valbenazine is a prodrug that is rapidly absorbed and extensively metabolized to its active metabolite, this compound.[3]

Table 1: Pharmacokinetic Parameters of Valbenazine and this compound

| Parameter | Valbenazine | This compound |

| Time to Maximum Concentration (Tmax) | 0.5 - 1.0 hours | 2 - 4 hours |

| Elimination Half-life (t1/2) | 15 - 22 hours | 15 - 22 hours |

| Protein Binding | >99% | ~64% |

| Metabolism | Hydrolysis to this compound; Oxidative metabolism (CYP3A4/5) | Primarily by CYP2D6 |

| Excretion | ~60% urine, ~30% feces (as metabolites) | - |

| Data compiled from multiple sources.[2][3] |

Quantitative Data Summary

Table 2: VMAT2 Binding Affinity

| Compound | Ki (nM) for VMAT2 |

| This compound | ~3[11] |

| Valbenazine | ~150[2] |

Table 3: KINECT-3 Efficacy Results at Week 6

| Treatment Group | Mean Change from Baseline in AIMS Score |

| Placebo | -0.1[2] |

| Valbenazine 40 mg/day | -1.9[2] |